molecular formula C13H10F3N3 B2909352 6-Cyclopropyl-N-(2,4-difluorophenyl)-5-fluoropyrimidin-4-amine CAS No. 2415623-36-6

6-Cyclopropyl-N-(2,4-difluorophenyl)-5-fluoropyrimidin-4-amine

Cat. No.: B2909352
CAS No.: 2415623-36-6
M. Wt: 265.239
InChI Key: AITGHOVEPJQUHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Cyclopropyl-N-(2,4-difluorophenyl)-5-fluoropyrimidin-4-amine is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a pyrimidine ring substituted with cyclopropyl, difluorophenyl, and fluorine groups, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropyl-N-(2,4-difluorophenyl)-5-fluoropyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, the core structure is constructed through cyclization reactions.

    Introduction of Substituents: The cyclopropyl, difluorophenyl, and fluorine groups are introduced via nucleophilic substitution, electrophilic aromatic substitution, or cross-coupling reactions.

    Final Assembly: The final compound is assembled through amination reactions, where the amine group is introduced under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes:

    Batch or Continuous Flow Processes: Depending on the desired scale, batch or continuous flow processes are employed to ensure consistent quality and yield.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropyl-N-(2,4-difluorophenyl)-5-fluoropyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

6-Cyclopropyl-N-(2,4-difluorophenyl)-5-fluoropyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antiviral or anticancer agent due to its ability to interact with specific biological targets.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and pathways.

    Chemical Biology: Researchers use it to probe the mechanisms of action of related compounds and to develop new therapeutic agents.

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-N-(2,4-difluorophenyl)-5-fluoropyrimidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit viral replication by targeting viral enzymes or interfere with cancer cell proliferation by modulating signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    6-Cyclopropyl-N-(2,4-difluorophenyl)-5-fluoropyrimidin-4-amine: shares structural similarities with other pyrimidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of cyclopropyl, difluorophenyl, and fluorine groups makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

6-cyclopropyl-N-(2,4-difluorophenyl)-5-fluoropyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N3/c14-8-3-4-10(9(15)5-8)19-13-11(16)12(7-1-2-7)17-6-18-13/h3-7H,1-2H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AITGHOVEPJQUHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=NC=N2)NC3=C(C=C(C=C3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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